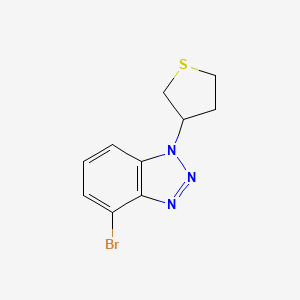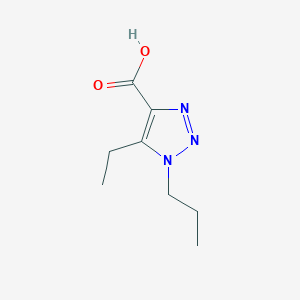
Azepane-3-sulfonyl fluoride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepane-3-sulfonyl fluoride hydrochloride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing heterocycle, and a sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azepane-3-sulfonyl fluoride hydrochloride typically involves the reaction of azepane with sulfonyl fluoride precursors. One common method is the direct fluorosulfonylation of azepane using sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced catalysts and automated systems can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Azepane-3-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: Oxidative transformations can lead to the formation of sulfonyl chlorides or other oxidized derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium fluoride (KF) in polar aprotic solvents (e.g., acetonitrile) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are utilized
Major Products: The major products formed from these reactions include sulfonamides, sulfonic acids, and sulfonyl chlorides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Azepane-3-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in click chemistry reactions.
Biology: The compound is employed in chemical biology for the selective modification of proteins and peptides, enabling the study of biological processes.
Industry: this compound is used in the production of specialty chemicals and materials, including ionic liquids and advanced polymers .
Wirkmechanismus
The mechanism of action of azepane-3-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This covalent modification can alter the biological activity of the target molecule, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A five-membered nitrogen-containing heterocycle with applications in medicinal chemistry and drug discovery.
Piperidine: A six-membered nitrogen-containing heterocycle widely used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Azepane-3-sulfonyl fluoride hydrochloride is unique due to the presence of both the azepane ring and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo selective covalent modification of proteins and peptides sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
2825006-11-7 |
|---|---|
Molekularformel |
C6H13ClFNO2S |
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
azepane-3-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)6-3-1-2-4-8-5-6;/h6,8H,1-5H2;1H |
InChI-Schlüssel |
JMZOSUHMWJYVKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNCC(C1)S(=O)(=O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)
![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)




![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)




![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)
